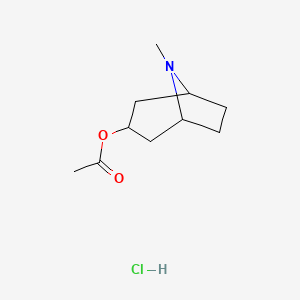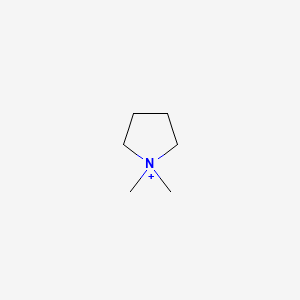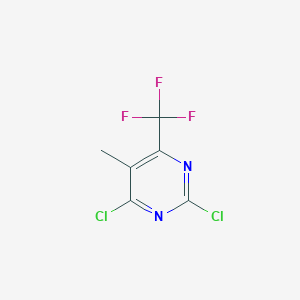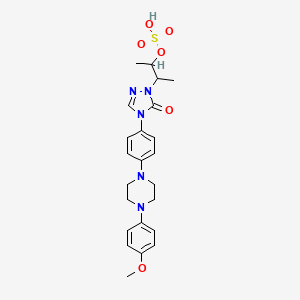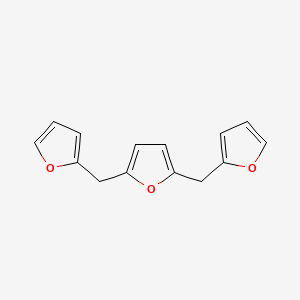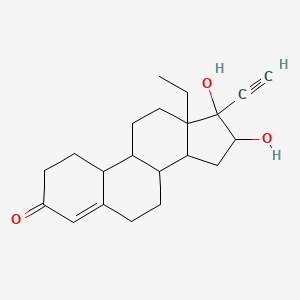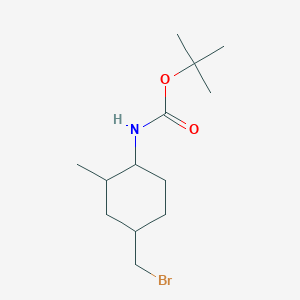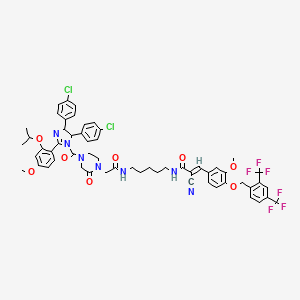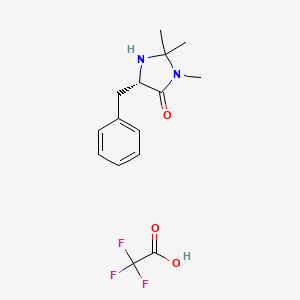![molecular formula C25H39NaO11 B12292717 Sodium;3,4,5-trihydroxy-6-[4-hydroxy-5-(10-hydroxydecyl)-2,3-dimethoxy-6-methylphenoxy]oxane-2-carboxylate](/img/structure/B12292717.png)
Sodium;3,4,5-trihydroxy-6-[4-hydroxy-5-(10-hydroxydecyl)-2,3-dimethoxy-6-methylphenoxy]oxane-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,5-トリヒドロキシ-6-[4-ヒドロキシ-5-(10-ヒドロキシデシル)-2,3-ジメトキシ-6-メチルフェノキシ]オキサン-2-カルボン酸ナトリウムは、複数のヒドロキシル基、デシル鎖、カルボン酸基を含む、独特の構造を持つ複雑な有機化合物です。
準備方法
合成経路と反応条件
3,4,5-トリヒドロキシ-6-[4-ヒドロキシ-5-(10-ヒドロキシデシル)-2,3-ジメトキシ-6-メチルフェノキシ]オキサン-2-カルボン酸ナトリウムの合成には、通常、ヒドロキシル基の保護と脱保護、エステル化、エーテル化反応などの複数のステップが含まれます。反応条件は、多くの場合、目的の生成物を得るために、触媒、溶媒、特定の温度と圧力の設定の使用を必要とします。
工業生産方法
この化合物の工業生産方法は、自動反応器と連続フロープロセスを使用した大規模合成を含む場合があります。これらの方法は、廃棄物とエネルギー消費を最小限に抑えながら、収率と純度を最適化することを目的としています。溶媒の再生や再生可能な原料の使用などのグリーンケミストリーの原則も、工業生産で考慮されています。
化学反応の分析
反応の種類
3,4,5-トリヒドロキシ-6-[4-ヒドロキシ-5-(10-ヒドロキシデシル)-2,3-ジメトキシ-6-メチルフェノキシ]オキサン-2-カルボン酸ナトリウムは、次のようなさまざまな化学反応を受けることができます。
酸化: ヒドロキシル基は、ケトンまたはアルデヒドを形成するために酸化することができます。
還元: カルボン酸基は、アルコールを形成するために還元することができます。
置換: ヒドロキシル基は、ハロゲンやアルキル基などの他の官能基で置換することができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、酸化剤(例:過マンガン酸カリウム)、還元剤(例:水素化リチウムアルミニウム)、ハロゲン化剤(例:塩化チオニル)などがあります。反応は、一般的に、目的の結果を保証するために、特定の温度、圧力、pH レベルなどの制御された条件下で行われます。
主要な生成物
これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、ヒドロキシル基の酸化によりケトンまたはアルデヒドが生成される場合があり、カルボン酸基の還元によりアルコールが生成される場合があります。
科学研究への応用
3,4,5-トリヒドロキシ-6-[4-ヒドロキシ-5-(10-ヒドロキシデシル)-2,3-ジメトキシ-6-メチルフェノキシ]オキサン-2-カルボン酸ナトリウムは、次のようないくつかの科学研究への応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 細胞シグナル伝達と代謝経路における潜在的な役割について研究されています。
医学: 抗炎症作用や抗酸化作用などの潜在的な治療効果について調査されています。
産業: ポリマーやコーティングなどの新しい材料の開発に使用されます。
科学的研究の応用
Sodium;3,4,5-trihydroxy-6-[4-hydroxy-5-(10-hydroxydecyl)-2,3-dimethoxy-6-methylphenoxy]oxane-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular signaling and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new materials, such as polymers and coatings.
作用機序
3,4,5-トリヒドロキシ-6-[4-ヒドロキシ-5-(10-ヒドロキシデシル)-2,3-ジメトキシ-6-メチルフェノキシ]オキサン-2-カルボン酸ナトリウムの作用機序は、特定の分子標的および経路との相互作用を伴います。ヒドロキシル基は、タンパク質や酵素との水素結合やその他の相互作用に関与し、その活性と機能に影響を与える可能性があります。デシル鎖も、化合物の細胞膜との疎水性相互作用に役割を果たす可能性があります。
類似化合物との比較
類似化合物
類似化合物には、次のような他のヒドロキシル化カルボン酸塩やフェノキシ誘導体があります。
独自性
3,4,5-トリヒドロキシ-6-[4-ヒドロキシ-5-(10-ヒドロキシデシル)-2,3-ジメトキシ-6-メチルフェノキシ]オキサン-2-カルボン酸ナトリウムの独自性は、独特の化学的および生物学的特性を付与する官能基と構造的特徴の特定の組み合わせにあります。これは、さまざまな研究および産業用途にとって貴重な化合物となっています。
特性
分子式 |
C25H39NaO11 |
|---|---|
分子量 |
538.6 g/mol |
IUPAC名 |
sodium;3,4,5-trihydroxy-6-[4-hydroxy-5-(10-hydroxydecyl)-2,3-dimethoxy-6-methylphenoxy]oxane-2-carboxylate |
InChI |
InChI=1S/C25H40O11.Na/c1-14-15(12-10-8-6-4-5-7-9-11-13-26)16(27)21(33-2)23(34-3)20(14)35-25-19(30)17(28)18(29)22(36-25)24(31)32;/h17-19,22,25-30H,4-13H2,1-3H3,(H,31,32);/q;+1/p-1 |
InChIキー |
DDIQXOHNZDVJLR-UHFFFAOYSA-M |
正規SMILES |
CC1=C(C(=C(C(=C1OC2C(C(C(C(O2)C(=O)[O-])O)O)O)OC)OC)O)CCCCCCCCCCO.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2Z)-3,3-dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indole;chloride](/img/structure/B12292648.png)

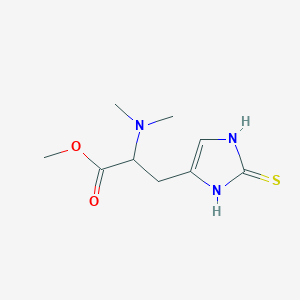
![Zinc,bromotricyclo[3.3.1.13,7]dec-2-yl-](/img/structure/B12292684.png)
